molecular formula C12H7NO2 B1609127 4-(5-Formylfuran-2-yl)benzonitrile CAS No. 52130-32-2

4-(5-Formylfuran-2-yl)benzonitrile

Cat. No.: B1609127
CAS No.: 52130-32-2
M. Wt: 197.19 g/mol
InChI Key: VWGLKBAOUBWFNS-UHFFFAOYSA-N
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Description

“4-(5-Formylfuran-2-yl)benzonitrile” is a chemical compound with the molecular formula C12H7NO2 . It has a molecular weight of 197.19 g/mol . The compound is also known by several synonyms, including “4-(5-formyl-2-furyl)benzonitrile” and "SCHEMBL4392533" .


Molecular Structure Analysis

The InChI code for “this compound” is InChI=1S/C12H7NO2/c13-7-9-1-3-10 (4-2-9)12-6-5-11 (8-14)15-12/h1-6,8H . This code represents the molecular structure of the compound. The compound has a complex structure with 15 heavy atoms .


Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has no hydrogen bond donors and has 3 hydrogen bond acceptors . The topological polar surface area is 54 Ų . The compound has a complexity of 273 .

Scientific Research Applications

Nonlinear Optical Materials

  • Research Focus : Studies on molecules based on 4-(5-Formylfuran-2-yl)benzonitrile for nonlinear optical (NLO) applications.
  • Findings : Certain derivatives, specifically those with donor–acceptor groups, showed promising NLO responses when incorporated into polymethylmethacrylate (PMMA) matrix, demonstrating significant second harmonic generation (SHG) and third harmonic generation (THG) efficiencies (Mydlova et al., 2020).

Antimicrobial Properties

  • Research Focus : Investigation of derivatives of this compound for antimicrobial activity.
  • Findings : Various compounds synthesized with the this compound moiety showed significant effectiveness against a range of bacteria and fungi, indicating potential for antimicrobial applications (El-Meguid, 2014).

Liquid Crystal Research

  • Research Focus : The impact of semi-fluorinated side chains and lateral polar groups on mesomorphic properties of derivatives including this compound.
  • Findings : Introduction of specific functional groups to this compound derivatives resulted in changes to their mesomorphic (liquid crystalline) properties, which could be significant for materials science and display technologies (Mori et al., 2011).

Electrochemiluminescence

  • Research Focus : Use of this compound in electrochemiluminescence (ECL).
  • Findings : When used in certain ruthenium polypyridyl complexes, derivatives of this compound showed high ECL efficiency, comparable to standard ECL materials. This points to potential applications in ECL-based sensors and devices (Stagni et al., 2006).

High Voltage Battery Applications

  • Research Focus : The role of this compound derivatives in enhancing the performance of high-voltage lithium-ion batteries.
  • Findings : Specific derivatives, like 4-(Trifluoromethyl)-benzonitrile, improved the cyclic stability and capacity retention in high-voltage lithium-ion batteries, suggesting their utility in advanced battery technologies (Huang et al., 2014).

Safety and Hazards

Specific safety and hazard information for “4-(5-Formylfuran-2-yl)benzonitrile” is not available in the retrieved resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Properties

IUPAC Name

4-(5-formylfuran-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO2/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGLKBAOUBWFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408127
Record name 4-(5-formylfuran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52130-32-2
Record name 4-(5-formylfuran-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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